5-Bromo-1,3-oxazole-4-carbaldehyde
Description
Significance of Heterocyclic Scaffolds in Modern Chemistry
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are of immense importance in chemistry. acs.org They form the largest classical division of organic chemistry and are integral to biological processes, industrial applications, and the functioning of developed societies. acs.org A vast majority of pharmaceuticals and biologically active agrochemicals incorporate heterocyclic moieties. acs.orgsemanticscholar.orgidosi.org These scaffolds are also found in countless additives and modifiers across various industries, including cosmetics, information storage, and plastics. acs.org The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, such as polarity, hydrogen bonding capacity, solubility, and lipophilicity, which are crucial for modulating the biological activity and pharmacokinetic profiles of molecules. researchgate.net Consequently, the synthesis and functionalization of heterocyclic systems remain a major focus of research in medicinal and materials chemistry. semanticscholar.orgidosi.orgresearchgate.net
Overview of 1,3-Oxazole Derivatives in Synthetic Organic Chemistry
The 1,3-oxazole ring is a five-membered heterocyclic system containing one oxygen and one nitrogen atom. thepharmajournal.com This scaffold is present in numerous natural products and exhibits a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. thepharmajournal.comchemmethod.com The versatility of the oxazole (B20620) ring makes it a valuable intermediate in the synthesis of new chemical entities. chemmethod.com Various synthetic methods have been developed to access functionalized oxazoles. Classical approaches often involve the dehydrative cyclization of acyclic precursors. researchgate.net More contemporary methods include the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, and the Bredereck reaction, involving the reaction of α-haloketones with amides. ijpsonline.com Furthermore, modern cross-coupling reactions, such as Suzuki-Miyaura, Stille, and direct C-H arylation, have been extensively employed to elaborate the oxazole core, allowing for the introduction of diverse substituents at various positions on the ring. researchgate.netorganic-chemistry.org
Rationalization for Investigating 5-Bromo-1,3-oxazole-4-carbaldehyde as a Key Building Block
This compound is a strategically important molecule for synthetic chemists. The bromine atom at the C5 position and the carbaldehyde group at the C4 position offer two distinct and reactive handles for further chemical transformations. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. organic-chemistry.org The aldehyde functionality can be readily transformed into a plethora of other functional groups through oxidation, reduction, and condensation reactions. This dual reactivity makes this compound a versatile building block for the construction of complex, polysubstituted oxazole derivatives. These derivatives are of significant interest in the discovery of new pharmaceuticals and functional materials.
Current Research Landscape and Identified Knowledge Gaps
The current research landscape for 1,3-oxazoles is vibrant, with a continuous stream of new synthetic methodologies and applications being reported. ijpsonline.comorganic-chemistry.org There is a particular focus on developing more efficient and greener synthetic routes to access these important scaffolds. ijpsonline.com While the chemistry of bromo- and formyl-substituted heterocycles is generally well-established, specific and detailed studies on the reactivity and synthetic utility of this compound are less common in the public domain. A key knowledge gap is the systematic exploration of the orthogonal reactivity of the bromo and aldehyde functionalities on this specific scaffold. Further research is needed to fully elucidate its potential in the synthesis of novel, highly functionalized oxazole-based compounds with promising biological or material properties. A comprehensive investigation into its reaction scope and limitations would be highly valuable to the synthetic chemistry community.
Structure
3D Structure
Properties
Molecular Formula |
C4H2BrNO2 |
|---|---|
Molecular Weight |
175.97 g/mol |
IUPAC Name |
5-bromo-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C4H2BrNO2/c5-4-3(1-7)6-2-8-4/h1-2H |
InChI Key |
FUJUJWUBTKHYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(O1)Br)C=O |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Precursor Selection for 5 Bromo 1,3 Oxazole 4 Carbaldehyde
Common Retrosynthetic Disconnections for 1,3-Oxazole Ring Systems
The 1,3-oxazole ring is a common motif in numerous biologically active natural products and pharmaceutical agents. nih.govnih.gov Consequently, a variety of synthetic methods for its construction have been developed. researchgate.net Classical and modern approaches to the synthesis of the oxazole (B20620) core often guide the primary retrosynthetic disconnections.
Key retrosynthetic strategies for 1,3-oxazole systems include:
Robinson-Gabriel Synthesis and Related Dehydrative Cyclizations: This approach involves the cyclization and dehydration of α-acylamino ketones. Retrosynthetically, this translates to disconnecting the C4-C5 and O1-C5 bonds, leading to an α-acylamino ketone precursor.
Van Leusen Oxazole Synthesis: This powerful method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. nih.govijpsonline.comijpsonline.com A retrosynthetic disconnection based on this reaction would break the C4-C5 and N3-C4 bonds, identifying an appropriately substituted aldehyde and TosMIC as precursors. nih.gov This method is particularly useful for preparing 5-substituted oxazoles. ijpsonline.com
Fischer Oxazole Synthesis: This synthesis involves the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous HCl. ijpsonline.com Retrosynthetically, this would lead to a cyanohydrin and an aldehyde as starting materials.
From α-Haloketones and Amides (Bredereck Reaction): This method provides a route to 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com
Cycloisomerization Reactions: Propargylic amides can undergo cycloisomerization to form polysubstituted oxazoles. ijpsonline.com
For 5-Bromo-1,3-oxazole-4-carbaldehyde, a van Leusen approach appears promising, where a key intermediate would be a bromo-substituted glyoxal (B1671930) derivative or a related precursor that can be converted to the target aldehyde functionality.
Functional Group Interconversions for Bromo and Carbaldehyde Moieties
The presence of both a bromine atom and a carbaldehyde group on the oxazole ring necessitates careful consideration of functional group interconversions (FGI). These transformations allow for the introduction of the desired functionalities at appropriate stages of the synthesis to avoid interference with other reactions.
Introduction of the Bromo Group:
Electrophilic Bromination: Direct bromination of a pre-formed oxazole ring is a common strategy. Reagents like N-bromosuccinimide (NBS) can be employed for this purpose. mdpi.com The regioselectivity of this reaction would be crucial.
From a Lithiated Intermediate: A directed lithiation of the oxazole ring followed by quenching with an electrophilic bromine source can provide regiocontrolled access to bromooxazoles. researchgate.net
Incorporation from a Precursor: A bromine atom can be carried through the synthesis from a brominated starting material.
Formation of the Carbaldehyde Group:
Oxidation of a Primary Alcohol: A common and reliable method is the oxidation of a corresponding 4-hydroxymethyl-1,3-oxazole. A variety of mild oxidizing agents can be used for this transformation.
Reduction of a Carboxylic Acid or Ester: A carboxylic acid or ester at the C4 position can be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu
Formylation of a Lithiated Intermediate: Direct formylation of a 4-lithiooxazole species with a formylating agent like N,N-dimethylformamide (DMF) is another viable route.
A summary of potential functional group interconversions is presented in the table below.
| Functional Group Transformation | Reagents and Conditions | Notes |
| Alcohol to Aldehyde | PCC, PDC, Swern oxidation, Dess-Martin periodinane | Mild conditions are often required to avoid over-oxidation. |
| Ester to Aldehyde | DIBAL-H, -78 °C | Precise temperature control is critical. vanderbilt.edu |
| Nitrile to Aldehyde | DIBAL-H followed by aqueous workup | A two-step process. vanderbilt.edu |
| Halide to Aldehyde | Grignard formation followed by reaction with a formylating agent | Requires careful control of reaction conditions. |
| C-H to C-Br | NBS, AIBN, CCl4 | Radical bromination. |
| C-H to C-Br | Br2, Lewis acid | Electrophilic aromatic bromination. |
Identification of Key Synthetic Challenges Posed by the Bromo- and Formyl-Substituents
The simultaneous presence of a bromine atom and a formyl group on the oxazole ring introduces specific synthetic challenges:
Electronic Effects: The oxazole ring is electron-rich. The bromine atom is an electron-withdrawing group through induction but can also act as a weak directing group in electrophilic substitution. The formyl group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack and influencing the acidity of ring protons.
Reactivity of the Formyl Group: The aldehyde functionality is susceptible to both nucleophilic attack and oxidation/reduction. This reactivity must be managed throughout the synthetic sequence. It may be necessary to protect the aldehyde group, for instance, as an acetal, during certain reaction steps.
Potential for Halogen Dance Rearrangement: In some heteroaromatic systems, base-induced migration of a halogen atom, known as the "halogen dance," can occur. nih.gov While this can be a synthetic tool, it can also lead to undesired isomers if not properly controlled. nih.gov
Regiocontrol: Achieving the desired 4,5-disubstitution pattern can be challenging. Many oxazole syntheses lead to 2,4- or 2,5-disubstituted products. Therefore, a strategy that allows for the specific introduction of substituents at the C4 and C5 positions is essential.
Design Principles for Precursor Synthesis and Advanced Building Block Derivatization
Based on the retrosynthetic analysis and the identified challenges, several design principles for the synthesis of this compound and its precursors can be established:
Convergent vs. Linear Synthesis: A convergent approach, where key fragments of the molecule are synthesized separately and then combined, is often more efficient than a linear sequence. For this target, a convergent strategy could involve the synthesis of a suitably substituted oxazole precursor followed by late-stage introduction of the bromo and formyl groups.
Use of Pre-functionalized Building Blocks: Starting with commercially available or readily prepared building blocks that already contain some of the required functionality can significantly shorten the synthetic route. For example, starting with a brominated precursor could simplify the synthesis.
Orthogonal Protecting Group Strategy: If protection of the formyl group or other functionalities is necessary, an orthogonal protecting group strategy should be employed. This ensures that each protecting group can be removed selectively without affecting others.
Directed Metalation Strategies: Directed ortho-metalation (DoM) or related C-H activation strategies can provide a powerful tool for the regioselective functionalization of the oxazole ring. The choice of the directing group is critical for achieving the desired regiochemistry.
A potential synthetic approach could involve the initial synthesis of a 4-substituted oxazole, for example, ethyl 1,3-oxazole-4-carboxylate, which is accessible through established methods. clockss.orgresearchgate.net This intermediate could then be subjected to regioselective bromination at the 5-position. Subsequent functional group interconversion of the ester at C4 to the carbaldehyde would complete the synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural determination of 5-Bromo-1,3-oxazole-4-carbaldehyde, offering a window into the electronic environment of its constituent atoms.
One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton, carbon, and nitrogen atom within the molecule.
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aldehyde and oxazole (B20620) ring protons. The aldehyde proton typically appears as a singlet in the downfield region, a characteristic feature of formyl protons. The chemical shifts of protons attached to heterocyclic rings, such as the oxazole in this compound, are influenced by the ring's aromaticity and the electronic effects of its substituents. ipb.pt
¹³C NMR: The carbon-13 NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the aldehyde group exhibits a characteristic resonance at a low field. The carbon atoms of the oxazole ring resonate at distinct positions, influenced by the attached bromine atom and the aldehyde group. For instance, in related oxazole structures, the carbon atoms of the ring skeleton show characteristic signals that aid in their unambiguous assignment. beilstein-journals.org
¹⁵N NMR: Nitrogen-15 NMR spectroscopy offers valuable information regarding the nitrogen atom within the oxazole ring. The chemical shift of the nitrogen atom is sensitive to its hybridization and the electronic nature of the surrounding substituents. beilstein-journals.orgresearchgate.netnih.gov In similar heterocyclic systems, the nitrogen chemical shifts can help differentiate between "pyrrole-type" and "pyridine-type" nitrogen environments. researchgate.net
Table 1: Representative NMR Data for Substituted Oxazoles
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| ¹H (Aldehyde) | 9.5 - 10.5 | Typically a singlet. |
| ¹H (Oxazole Ring) | 7.0 - 8.5 | Dependent on substitution pattern. |
| ¹³C (Aldehyde C=O) | 180 - 200 | Characteristic of aldehyde carbonyls. |
| ¹³C (Oxazole Ring) | 110 - 160 | Shifts vary with substituents. |
| ¹⁵N (Oxazole Ring) | -150 to -50 | Relative to a standard like nitromethane. |
Note: The data presented are typical ranges for substituted oxazoles and may vary for the specific compound this compound.
Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. princeton.edusdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton, including the connections between the oxazole ring, the bromine atom, and the carbaldehyde group. sdsu.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule. researchgate.net
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy probes the functional groups present in this compound by measuring the absorption or scattering of infrared radiation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration. Other significant bands would correspond to the C-H stretching of the aldehyde and the oxazole ring, as well as the C=N and C-O stretching vibrations within the oxazole ring. sapub.orgresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes of the oxazole ring and the C-Br bond are often readily observable in the Raman spectrum. nih.govramanbase.org
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde C=O | Stretch | 1680 - 1710 |
| Aldehyde C-H | Stretch | 2700 - 2850 |
| Oxazole C=N | Stretch | 1630 - 1660 |
| Oxazole C-O | Stretch | 1020 - 1250 |
| C-Br | Stretch | 500 - 650 |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Elucidation
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula of this compound. nih.gov Analysis of the fragmentation pattern in the mass spectrum can further confirm the structure by showing the loss of specific fragments, such as the bromine atom or the formyl group.
Reactivity and Chemical Transformations of 5 Bromo 1,3 Oxazole 4 Carbaldehyde
Reactions at the Carbaldehyde Moiety
The aldehyde group at the C4-position of the oxazole (B20620) ring is a key site for various chemical reactions, including nucleophilic additions, condensations, and redox transformations.
Nucleophilic Addition Reactions
The electrophilic carbon of the carbaldehyde group is susceptible to attack by nucleophiles. This includes reactions with hydrides and organometallic reagents.
Hydride Reduction: The reduction of the aldehyde to a primary alcohol can be achieved using standard reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is effective for this transformation. This reaction is fundamental in converting the aldehyde to a hydroxymethyl group, which can be a precursor for further functionalization.
Organometallic Additions: Grignard reagents and other organometallic compounds can add to the carbonyl carbon, leading to the formation of secondary alcohols. This C-C bond-forming reaction is a powerful tool for introducing a variety of substituents at the C4-position of the oxazole ring. A study demonstrated that Grignard reagents add to o-OBoc salicylaldehydes in the presence of 4,5-dihydrooxazoles, showcasing the reactivity of the aldehyde in the presence of an oxazole-related structure. nih.gov
Condensation Reactions
The carbaldehyde moiety readily participates in condensation reactions, which are crucial for elongating carbon chains and constructing new ring systems.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. This method is employed to synthesize α,β-unsaturated compounds, which are themselves versatile synthetic intermediates.
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. lumenlearning.comlibretexts.org It involves the reaction of 5-Bromo-1,3-oxazole-4-carbaldehyde with a phosphonium (B103445) ylide (Wittig reagent). lumenlearning.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the corresponding alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.org The stereochemical outcome of the reaction, whether the E or Z alkene is formed, depends on the nature of the ylide used. organic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org
Aldol (B89426) Reaction: The aldehyde can undergo aldol reactions, either with itself (self-condensation) or with other enolizable carbonyl compounds. In a study on the total synthesis of phorboxazole B, an aldol reaction was successfully performed between a dibutylboron enolate and an aldehyde fragment derived from an oxazole ester, demonstrating the utility of this reaction with complex oxazole-containing substrates. williams.edu
Oxidation and Reduction of the Formyl Group
The formyl group can be either oxidized to a carboxylic acid or reduced to a hydroxymethyl group.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents under acidic conditions. This provides access to 5-bromo-1,3-oxazole-4-carboxylic acid, another important synthetic intermediate.
Reduction: As mentioned in the nucleophilic addition section, the aldehyde can be reduced to a primary alcohol. This transformation is typically carried out using hydride-donating reagents like sodium borohydride.
Reactions at the Bromo Substituent (C5-Position)
The bromine atom at the C5-position of the oxazole ring is a key handle for introducing molecular diversity through cross-coupling reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent at C5 makes this compound an excellent substrate for these reactions. mdpi.com Both palladium and nickel complexes are commonly used as catalysts. rsc.orgnih.gov
The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that involves the reaction of an organoboron compound with a halide or pseudohalide, catalyzed by a palladium or nickel complex in the presence of a base. nih.govresearchgate.netnih.govmdpi.com This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov
In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5-position. The general reaction scheme involves the coupling of the bromo-oxazole with a boronic acid (R-B(OH)₂).
A study on the Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles highlighted the importance of the ligand, with bulky phosphine (B1218219) ligands like P(t-Bu)₃·HBF₄ being crucial for achieving high yields and suppressing side reactions. researchgate.net Similar principles can be applied to the coupling of this compound. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction conditions and achieving the desired product in high yield. For instance, Pd(dppf)Cl₂ has been identified as an effective catalyst in the Suzuki coupling of 5-bromoindazoles. nih.gov
The versatility of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of various complex molecules, including those with biological activity. researchgate.net For example, it has been used to synthesize key intermediates for drugs like ketoprofen (B1673614) and bifonazole. mdpi.com The reaction can be performed with a wide variety of aryl and heteroaryl boronic acids, enabling the synthesis of a diverse library of 5-substituted oxazole derivatives. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Heterocycles
| Entry | Bromo-Heterocycle | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | nih.gov |
| 2 | 3,4-Disubstituted 5-bromoisoxazole | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | - | - | 3,4-Disubstituted 5-aryl-isoxazole | Good to High | researchgate.net |
| 3 | 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | 4-Phenylbenzophenone | - | mdpi.com |
| 4 | 5-Bromosalicylaldehyde | Arylboronic acid | Pd(II) complex | - | - | 5-Aryl-salicylaldehyde | - | researchgate.net |
Sonogashira Coupling for Ethynylation
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, is conducted under mild conditions, often at room temperature and in aqueous media, making it suitable for complex molecule synthesis. wikipedia.orglibretexts.org The versatility of the Sonogashira coupling has been demonstrated in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org For instance, it has been employed in the synthesis of Tazarotene, a treatment for psoriasis and acne, and Altinicline (SIB-1508Y), a nicotinic receptor agonist. wikipedia.org
In the context of oxazole chemistry, Sonogashira couplings have been successfully applied to bromooxazole derivatives to introduce alkyne functionalities. While specific examples for this compound are not detailed in the provided search results, the general applicability of this reaction to similar substrates is well-established. For example, Sonogashira couplings have been performed on 4-bromo-6H-1,2-oxazines, which are structurally related, to introduce various alkynyl groups. researchgate.net The reaction typically involves a palladium catalyst, such as PdCl2(PPh3)2, a copper(I) salt like CuI, and an amine base in a suitable solvent. researchgate.net
Table 1: Representative Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
|---|
Heck, Negishi, and Stille Couplings for Aryl/Alkyl/Alkenyl Derivatization
Heck Coupling:
The Heck reaction, a palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com This reaction is known for its high trans selectivity and has become a cornerstone of carbon-carbon bond formation in organic synthesis. organic-chemistry.org While early examples required harsh conditions, advancements have expanded the scope to include a wider range of substrates under milder conditions, including the use of aryl chlorides. wikipedia.orgnih.gov The reaction mechanism involves an oxidative addition of the halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.org
For bromooxazole derivatives, the Heck reaction provides a route to introduce alkenyl substituents. Although specific data for this compound is limited in the provided results, the reaction's utility with similar bromo-heterocycles suggests its applicability. researchgate.netbeilstein-journals.org
Negishi Coupling:
The Negishi coupling is a versatile palladium- or nickel-catalyzed reaction that joins organozinc compounds with various halides. organic-chemistry.org This method is notable for its broad scope in forming carbon-carbon bonds, including those between sp2-hybridized carbons. organic-chemistry.org The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups. organic-chemistry.org
In the context of oxazole chemistry, Negishi coupling has been utilized for the C-5 functionalization of the oxazole ring. For instance, treatment of 5-bromo-2-phenylthio-1,3-oxazole with LDA followed by transmetalation with a zinc reagent allows for subsequent Negishi cross-coupling to introduce alkenyl and aryl groups at the C-5 position. nih.gov
Stille Coupling:
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. This reaction is highly effective for the formation of carbon-carbon bonds and is compatible with a wide array of functional groups. nih.gov
Stille reactions have been successfully employed for the C-4 and C-5 elaboration of 2-(phenylsulfonyl)-1,3-oxazole derivatives. nih.gov The use of 5-(tri-n-butylstannyl)oxazole derivatives in Stille couplings with various aryl, alkenyl, and allyl halides has been shown to produce the corresponding substituted oxazoles in excellent yields. nih.gov
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Halide/Triflate | Catalyst | Bond Formed | Reference |
|---|---|---|---|---|---|
| Heck | Alkene | Aryl/Vinyl Halide or Triflate | Palladium | C-C (alkenyl) | wikipedia.orgmasterorganicchemistry.com |
| Negishi | Organozinc | Aryl/Vinyl/Benzyl/Allyl Halide | Palladium or Nickel | C-C | organic-chemistry.org |
Nucleophilic Substitution Reactions (e.g., SNAr, if activated)
Nucleophilic substitution on the oxazole ring is generally rare but can occur, particularly when the ring is substituted with halogens. The reactivity of halogens towards nucleophilic substitution on the oxazole ring follows the order C-2 > C-4 > C-5. tandfonline.com This suggests that the bromine at the C-5 position of this compound would be the least reactive towards nucleophilic substitution compared to halogens at other positions. However, the presence of the electron-withdrawing carbaldehyde group at the adjacent C-4 position could potentially activate the C-5 position towards nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex.
Lithiation/Magnesiation and Subsequent Electrophilic Trapping
The deprotonation of oxazole rings using strong bases like organolithium reagents, followed by trapping with electrophiles, is a valuable strategy for functionalization. The acidity of the oxazole ring protons generally follows the order C-2 > C-5 > C-4. tandfonline.com However, the presence of substituents can significantly influence the site of metalation.
In a notable example, the treatment of 5-bromo-2-phenylthio-1,3-oxazole with LDA at low temperatures leads to deprotonation at the C-4 position. nih.gov This lithiated intermediate can then be trapped with various electrophiles. nih.gov Interestingly, upon warming, this intermediate undergoes a "halogen dance" rearrangement to form the more stable 5-lithio-4-bromo-2-phenylthio-1,3-oxazole, which can also be trapped by electrophiles. nih.gov This provides a pathway to functionalize the oxazole ring at different positions.
The general principle of lithiation followed by electrophilic trapping is a widely used synthetic methodology. nih.govrsc.orgnih.gov The choice of the organolithium reagent and reaction conditions, including the use of additives like TMEDA, can influence the outcome of the reaction. nih.govmdpi.com
Table 3: Examples of Electrophilic Trapping of Lithiated Heterocycles
| Heterocycle | Lithiating Agent | Electrophile | Product | Reference |
|---|---|---|---|---|
| N-thiopivaloylazetidin-3-ol | s-BuLi | Various | 2-substituted 3-hydroxyazetidines | nih.gov |
| Tetrahydrothiophene | s-BuLi/TMEDA | Various | α-substituted tetrahydrothiophenes | nih.gov |
Ring Reactivity and Dearomatization Pathways
Electrophilic Aromatic Substitution on the Oxazole Ring
Electrophilic aromatic substitution on the oxazole ring typically occurs at the C-5 position. tandfonline.com The presence of an electron-donating group on the ring can further activate it towards electrophilic attack. tandfonline.com Given that this compound already has a substituent at the C-5 position, further electrophilic substitution would likely be directed to other available positions, although this is generally less favorable. The electron-withdrawing nature of the bromo and carbaldehyde groups would deactivate the ring towards electrophilic attack.
Ring-Opening and Rearrangement Processes
While specific studies on the ring-opening and rearrangement of this compound are not extensively documented, the reactivity of analogous substituted oxazoles allows for informed predictions regarding its potential chemical behavior. Key potential transformations include the Cornforth rearrangement and the Halogen Dance rearrangement.
Cornforth Rearrangement
The Cornforth rearrangement is a characteristic thermal reaction of 1,3-oxazoles bearing a carbonyl substituent at the C4 position. rsc.orgwikipedia.org This process involves the formal exchange of the group attached to the C4-carbonyl and the substituent at the C5 position. The reaction proceeds through a thermal pericyclic ring-opening to a transient nitrile ylide intermediate, which then undergoes a rsc.orgmuni.cz-dipolar cyclization to form the rearranged oxazole isomer. wikipedia.org
For this compound, this rearrangement would theoretically lead to the formation of 4-bromo-1,3-oxazole-5-carbaldehyde. The aldehyde group at C4 is the necessary carbonyl functionality, and the bromine atom at C5 is the migrating group.
Table 1: The Cornforth Rearrangement
| Reactant | Potential Product | Reaction Type |
|---|
The feasibility of this reaction depends on the relative thermodynamic stabilities of the starting material and the product. wikipedia.org
Halogen Dance Rearrangement
The "halogen dance" is a base-catalyzed migration of a halogen atom around an aromatic or heteroaromatic ring. wikipedia.org This reaction has been specifically reported for 5-bromo- and 5-iodo-oxazoles, making it a highly plausible transformation for this compound. muni.czthieme-connect.comthieme-connect.com The process is typically initiated by deprotonation at a position ortho to the halogen, using a strong base like lithium diisopropylamide (LDA). thieme-connect.com
In the case of a 5-bromooxazole (B1343016), deprotonation occurs at the C4 position. The resulting lithiated species can then induce a series of intermolecular halogen-metal exchange steps, ultimately leading to a more thermodynamically stable isomer where the lithium and halogen have swapped positions. thieme-connect.comthieme-connect.com For the title compound, this would result in the migration of the bromine atom from C5 to C4. However, since the C4 position is already substituted with a carbaldehyde group, deprotonation would likely occur at the C2 position, if it is unsubstituted. If the C2 position is blocked, the reactivity would be different. Assuming the C2 position is available for lithiation, a subsequent halogen dance could still be envisioned, though the substitution pattern complicates direct analogy to simpler systems. Studies on 5-bromo-2-phenyloxazole (B1271533) have shown that this rearrangement is a viable method to access the less accessible 4-bromo isomers. thieme-connect.com
Table 2: Halogen Dance Rearrangement in a Model 5-Bromooxazole System
| Starting Material | Base | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo-2-(butylsulfanyl)oxazole | LDA | 4-Bromo-2-(butylsulfanyl)oxazole | 89% | thieme-connect.com |
These findings suggest that this compound could potentially undergo a similar base-induced rearrangement, offering a pathway to other substituted isomers.
Multicomponent and Cascade Reactions Utilizing this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, and cascade reactions, involving a sequence of intramolecular transformations, are powerful tools in synthetic chemistry. rsc.orgumich.edu The aldehyde functionality of this compound makes it a prime candidate for participation in such processes.
While specific MCRs employing this compound are not detailed in the literature, the reactivity of other heterocyclic aldehydes provides a blueprint for its potential applications. For instance, pyrazole-4-carbaldehydes are known to participate in one-pot, three-component reactions to generate complex fused heterocyclic systems. nih.govktu.edu
A plausible MCR involving this compound could be a three-component reaction with an amine and a C-H acid, a common strategy for building molecular diversity.
Table 3: Example of a Three-Component Reaction with a Heterocyclic Aldehyde
| Aldehyde Component | Other Reactants | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Ethyl acetoacetate, Hydrazine (B178648) hydrate | Sodium acetate | Pyrazolo[3,4-c]pyrazol-3-ones |
Cascade reactions initiated from functionalized oxazoles are also well-established. Palladium-catalyzed cascade reactions involving C-H activation have been used to synthesize 2,4,5-trisubstituted oxazoles from simple arenes and nitriles. rsc.org Furthermore, copper-catalyzed cascade reactions of alkenes and azides can yield 2,5-disubstituted oxazoles. These methodologies highlight the potential of the oxazole core within this compound to serve as a foundation for building more elaborate structures through sequential, one-pot transformations.
The presence of the bromine atom also opens up possibilities for palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira reactions) to be integrated into a cascade sequence, further expanding the synthetic utility of this compound.
Computational and Theoretical Studies of 5 Bromo 1,3 Oxazole 4 Carbaldehyde and Its Derivatives
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful computational techniques used to investigate the electronic structure and properties of molecules. irjweb.comrsc.org These methods have been widely applied to study oxazole (B20620) derivatives, providing a deep understanding of their behavior at the molecular level. irjweb.comrsc.org DFT, with functionals like B3LYP, has proven to be a popular and effective method for predicting the properties of organic molecules, including oxazole derivatives. irjweb.comresearchgate.net
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this structure, such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, and the molecular electrostatic potential (MEP), are routinely calculated to predict chemical behavior.
HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov For oxazole derivatives, the HOMO is typically located on the oxazole ring, indicating that this is the primary site for electron donation in reactions with electrophiles. nih.gov The nature and position of substituents on the oxazole ring can influence the energy and distribution of these frontier orbitals. nih.gov
Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For oxazole derivatives, the MEP can highlight the electronegative nitrogen and oxygen atoms as likely sites for interaction with electrophiles, while electron-deficient regions are susceptible to nucleophilic attack.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
Computational methods are extensively used to determine the most stable three-dimensional structure of a molecule, a process known as geometrical optimization. irjweb.com For flexible molecules with multiple possible spatial arrangements (conformers), conformational analysis is performed to identify the lowest energy conformers and understand their relative stabilities. nih.govyoutube.com In the case of 5-Bromo-1,3-oxazole-4-carbaldehyde, geometrical optimization would provide precise information on bond lengths, bond angles, and dihedral angles. Conformational analysis would focus on the orientation of the carbaldehyde group relative to the oxazole ring, which can influence its reactivity and interactions with other molecules. For more complex derivatives, understanding the preferred conformations of substituents is crucial for predicting their biological activity and physical properties. nih.gov
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C2-O1 Bond Length | 1.36 |
| C4-C5 Bond Length | 1.38 |
| C2-N3-C4 Angle | 110.5 |
A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. mdpi.commdpi.com These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. researchgate.net Theoretical calculations of NMR chemical shifts for oxazole and its derivatives have shown good agreement with experimental data. researchgate.netnih.gov Similarly, the calculation of vibrational frequencies can aid in the assignment of bands observed in infrared (IR) and Raman spectra. researchgate.net Anharmonic frequency calculations, in particular, can provide highly accurate predictions that closely match experimental values. researchgate.net
Applications in Advanced Synthetic Methodologies and Material Science
Role as a Versatile Synthetic Building Block and Precursor
5-Bromo-1,3-oxazole-4-carbaldehyde serves as a foundational scaffold for the synthesis of elaborate molecular structures. The differential reactivity of the C-Br bond and the aldehyde group enables chemists to employ orthogonal synthetic strategies, building molecular complexity in a controlled manner. The oxazole (B20620) ring itself is a significant fragment found in numerous natural products and pharmacologically active compounds. lifechemicals.com
The dual functionality of this compound provides multiple pathways for its elaboration into intricate heterocyclic systems. The bromine atom at the C5 position is a prime site for metal-catalyzed cross-coupling reactions. researchgate.net Methodologies such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl substituents at this position.
Simultaneously, the carbaldehyde group at C4 can undergo a vast range of chemical transformations. It can participate in condensation reactions with amines to form imines, which can be further cyclized, or react with active methylene (B1212753) compounds in Knoevenagel condensations. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, with each new functional group serving as a handle for subsequent ring-forming reactions. The oxazole ring can also participate as a diene in Diels-Alder reactions to construct pyridine-based structures. wikipedia.org This multi-faceted reactivity allows the compound to be a linchpin in the synthesis of polycyclic and macrocyclic structures containing the oxazole core. researchgate.net
The synthesis of highly substituted oxazoles is a key area of interest, and this compound is an ideal starting material for this purpose. nih.gov The distinct reactivity of its two functional groups allows for the stepwise introduction of various substituents onto the oxazole core. For instance, a synthetic sequence could begin with a Suzuki coupling at the C5-Br position, followed by a Wittig reaction or reductive amination at the C4-aldehyde. This controlled, stepwise approach is crucial for creating a library of polysubstituted oxazole derivatives with precisely controlled substitution patterns. The development of direct arylation methods for oxazoles further highlights the importance of such functionalized building blocks. organic-chemistry.org
The table below outlines the primary reaction types possible at each functional site of the molecule, demonstrating its utility in creating functionalized derivatives.
| Functional Group | Position | Common Reaction Types | Potential Products |
| Bromine | C5 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig Couplings | Arylated, Alkenylated, Alkynylated, or Aminated Oxazoles |
| Aldehyde | C4 | Wittig Reaction, Grignard Reaction, Reductive Amination, Oxidation, Reduction, Condensation | Oxazoles with extended side chains, secondary alcohols, amines, carboxylic acids, or fused rings |
Supramolecular chemistry relies on non-covalent interactions to construct large, ordered assemblies. Derivatives of this compound are promising candidates for integration into such systems. The nitrogen atom of the oxazole ring and the oxygen of the aldehyde can act as hydrogen bond acceptors. By modifying the molecule through its reactive handles, specific recognition sites can be engineered. For example, converting the aldehyde to a carboxylic acid or an amide introduces strong hydrogen bond donor and acceptor sites. Coupling reactions at the bromine position can append moieties capable of π-π stacking or forming coordination bonds with metal ions. This modularity allows for the design of building blocks that can self-assemble into well-defined supramolecular structures like coordination polymers, liquid crystals, or molecular cages. The use of related pyridyl-substituted oxadiazole ligands to create multidimensional coordination polymers showcases the potential of such heterocyclic building blocks in materials science. mdpi.com
Potential in Ligand Design for Catalysis
The oxazole motif is a privileged structure in the design of ligands for transition metal catalysis. lifechemicals.com The nitrogen atom provides a convenient coordination site, and the rigid, aromatic nature of the ring allows for predictable steric and electronic environments around the metal center. This compound is a valuable precursor for a variety of chiral and achiral ligands.
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, and the development of effective chiral ligands is crucial. acs.orgresearchgate.net While this compound is achiral, it can be readily converted into chiral ligands. The aldehyde group can be transformed into a chiral center, for example, by asymmetric reduction to an alcohol or by reaction with a chiral amine to form a chiral imine or secondary amine. These newly formed chiral centers can effectively control the stereochemical outcome of metal-catalyzed reactions.
Oxazole-containing ligands, such as pyridine-oxazole and phosphine-oxazoline (PHOX) types, have proven to be highly effective in a range of asymmetric transformations, including hydrogenations, C-H functionalizations, and cycloadditions. acs.orgresearchgate.netacs.org The ability to systematically modify the substituents at both the C4 and C5 positions of the oxazole ring, starting from this compound, allows for fine-tuning of the ligand's steric and electronic properties to optimize enantioselectivity for a specific reaction.
The nitrogen atom of the oxazole ring is a Lewis basic site capable of coordinating to a wide variety of metal ions. researchgate.netnih.gov The aldehyde oxygen can also participate in coordination, allowing the parent molecule to act as a bidentate chelating ligand. More complex multidentate ligands can be synthesized by elaborating the aldehyde and bromo functionalities. For instance, reaction of the aldehyde with hydrazine (B178648) or substituted amines can generate hydrazone or imine ligands with additional donor atoms (N, O, or S), creating powerful tridentate or tetradentate chelating agents.
These ligands can form stable complexes with numerous transition metals, including palladium, copper, nickel, and silver. mdpi.comresearchgate.netnih.gov The study of these metal complexes is important for understanding fundamental coordination chemistry and for developing new catalysts, luminescent materials, or metal-organic frameworks (MOFs). The coordination enhances the intrinsic properties of the organic ligand, leading to attractive characteristics for various research fields. mdpi.comnih.gov
The table below summarizes potential coordination modes for ligands derived from this compound.
| Derived Ligand Type | Potential Donor Atoms | Chelate Ring Size | Common Metal Ions |
| Imine/Schiff Base (from aldehyde) | N(oxazole), N(imine) | 5-membered | Cu(II), Ni(II), Pd(II), Zn(II) |
| Amino Alcohol (from aldehyde) | N(oxazole), O(alcohol), N(amine) | 5 or 6-membered | Rh(I), Ru(II), Ir(I) |
| Hydrazone (from aldehyde) | N(oxazole), N,N(hydrazone) | 5-membered | Fe(II/III), Co(II), Ni(II) |
| Pyridyl-Oxazole (from C-Br) | N(oxazole), N(pyridine) | N/A (Bridging/Pincer) | Pd(II), Pt(II), Ag(I) |
Integration into Functional Materials Research
The unique electronic properties and rigid structure of the oxazole ring, combined with the synthetic handles of this compound, make it a promising platform for the design of functional organic materials. Its derivatives have potential applications in polymer chemistry and optoelectronics.
While direct polymerization of this compound is not a common route, its bifunctionality allows it to serve as a key precursor for the synthesis of monomers. For example, the bromo group can be converted into a polymerizable functional group (e.g., a vinyl or ethynyl (B1212043) group via Heck or Sonogashira coupling) or coupled with another monomer unit. Subsequently, the aldehyde can be used for chain extension or cross-linking reactions.
Metal-free cycloaddition polymerization methods have been developed for the synthesis of polyoxazoles from simpler precursors. researchgate.net More relevantly, bromo-aldehyde compounds, such as 6-bromo-2-picolinaldehyde, have been used as starting materials in Suzuki coupling reactions to generate more complex monomers, which are then polymerized to create materials with specific catalytic or physical properties. mdpi.com This approach highlights a potential pathway where this compound could be first elaborated via its bromo group and then integrated into a polymer backbone.
The oxazole ring is a component of many fluorescent natural products and synthetic dyes. The electron-deficient nature of the 1,3-oxazole ring, enhanced by the electron-withdrawing aldehyde and bromo substituents, makes this scaffold a promising core for luminophores. nih.gov By extending the π-conjugation through reactions at the bromo and aldehyde positions, derivatives of this compound can be designed as fluorescent dyes or as components in organic light-emitting diodes (OLEDs).
For example, the synthesis of 2,1,3-benzoxadiazole derivatives, which are structurally related to oxazoles, has led to fluorophores with potential applications in electronic devices. frontiersin.org The general strategy involves creating donor-π-acceptor (D-π-A) structures to facilitate intramolecular charge transfer (ICT), a key process for tuning emission colors. The this compound core can act as an excellent electron-accepting unit in such designs.
The photophysical properties of materials derived from this compound are intrinsically linked to their molecular structure. The parent molecule itself is not expected to be strongly fluorescent. However, its true value lies in its potential for creating a diverse family of fluorophores.
The key to modulating the photophysical properties is the strategic extension of the π-conjugated system.
Reaction at the C-5 Bromo Position: Suzuki or Sonogashira coupling reactions introduce aryl or alkynyl groups, extending the π-system and typically causing a bathochromic (red) shift in both absorption and emission spectra.
Reaction at the C-4 Aldehyde Group: Condensation reactions (e.g., Knoevenagel or Horner-Wadsworth-Emmons) can lengthen the conjugated path, further tuning the electronic properties.
Studies on related bromo-aryl aldehydes and azaheterocycles have shown that such modifications can lead to materials with high fluorescence quantum yields. nih.govbeilstein-journals.org For instance, some luminogens exhibit aggregation-induced emission (AIE), where fluorescence is weak in solution but becomes strong in the aggregated or solid state. nih.gov This property is highly desirable for applications like OLEDs and chemical sensors.
| Compound Family | Typical Absorption (λ_abs) | Typical Emission (λ_em) | Key Structural Feature |
| Bromo-Aryl Aldehydes | ~270-330 nm | Weak or no fluorescence in solution; some show solid-state emission. | Benzene or fluorene (B118485) core with bromo and aldehyde groups. beilstein-journals.org |
| Fused Azaheterocycles | ~350-420 nm | ~450-550 nm (often tunable with solvent) | Extended π-systems, often with Donor-Acceptor character. nih.govfrontiersin.org |
| Substituted Benzoxazoles | ~300-350 nm | ~350-450 nm | Benzene ring fused to an oxazole. mdpi.com |
Conclusion and Future Research Directions
Synthesis and Reactivity Summary of 5-Bromo-1,3-oxazole-4-carbaldehyde
The synthesis of this compound, while not explicitly detailed in the current literature, can be logically approached through established methodologies for the functionalization of oxazole (B20620) rings. A plausible and efficient synthetic strategy would likely involve the formylation of a pre-existing 5-bromo-1,3-oxazole precursor.
One of the most effective methods for the introduction of a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction . wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. wikipedia.org Given that the oxazole ring is considered an electron-rich heterocycle, it is susceptible to electrophilic substitution. wikipedia.org The reaction would likely proceed by the attack of the 5-bromo-1,3-oxazole at the C4 position, which is activated for electrophilic attack, to yield the desired this compound after aqueous workup. The reactivity of the oxazole ring in such reactions can be influenced by the presence of substituents. wikipedia.org
The reactivity of this compound is dictated by its two key functional groups: the bromine atom at position 5 and the carbaldehyde group at position 4.
The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. tandfonline.com Prominent among these are:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at the C5 position. nih.govwikipedia.orgyoutube.com
Sonogashira Coupling: The coupling with terminal alkynes, also palladium-catalyzed and typically co-catalyzed by copper(I), would allow for the introduction of alkynyl moieties, leading to extended π-conjugated systems. wikipedia.orgorganic-chemistry.orglibretexts.org
Other cross-coupling reactions such as Stille, Heck, and Negishi couplings could also be envisioned, further expanding the synthetic utility. tandfonline.com
The carbaldehyde group is a classic electrophilic center, prone to a variety of nucleophilic addition and condensation reactions:
Wittig Reaction: Reaction with phosphorus ylides would provide a straightforward method to introduce alkenyl substituents at the C4 position. rhhz.net
Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds, often catalyzed by a weak base, would lead to the formation of α,β-unsaturated systems, which are valuable intermediates for further transformations. wikipedia.orgorganicreactions.orgorganic-chemistry.orgslideshare.net
Reductive Amination: Reaction with amines in the presence of a reducing agent would yield secondary or tertiary amines.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a different set of functionalized oxazoles.
The dual reactivity of this molecule allows for sequential and orthogonal functionalization, making it a highly valuable synthetic intermediate.
Unexplored Avenues in Synthetic Methodology and Derivatization
While the Vilsmeier-Haack reaction presents a logical synthetic route, several other modern synthetic methodologies remain unexplored for the synthesis of this compound and its derivatives.
Unexplored Synthetic Methodologies:
Direct C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation could offer a more atom-economical approach. A strategy involving the direct formylation of a 5-bromooxazole (B1343016) at the C4 position, bypassing the need for pre-functionalization, would be highly desirable.
Flow Chemistry Approaches: The use of microreactor technology could offer improved control over reaction parameters, potentially leading to higher yields and purity, especially for reactions involving sensitive intermediates.
Photoredox Catalysis: This rapidly evolving field could enable novel transformations under mild conditions, potentially for both the synthesis of the core structure and its subsequent derivatization.
Unexplored Derivatization Pathways:
The true potential of this compound lies in the vast number of derivatives that can be accessed through its bifunctional nature.
| Functional Group | Potential Derivatization Reactions | Resulting Structures |
| 5-Bromo | Buchwald-Hartwig amination, cyanation reactions, borylation | Aminated oxazoles, cyano-substituted oxazoles, oxazolylboronic esters |
| 4-Carbaldehyde | Henry reaction, Horner-Wadsworth-Emmons reaction, multicomponent reactions (e.g., Ugi, Passerini) | β-nitroalcohols, α,β-unsaturated esters, complex poly-functionalized molecules |
The combination of these reactions in a sequential manner could lead to a vast library of highly functionalized and structurally diverse oxazole derivatives. For instance, a Suzuki coupling at the C5 position followed by a Knoevenagel condensation at the C4-carbaldehyde would allow for the creation of complex conjugated systems with tunable electronic properties.
Expanding the Scope of Non-Biological Applications
While oxazole derivatives are prominent in medicinal chemistry, their unique electronic and photophysical properties also make them attractive candidates for various non-biological applications. spiedigitallibrary.orgwikipedia.org The structural features of this compound make it a promising scaffold for the development of advanced materials.
Potential Non-Biological Applications:
Organic Electronics: The oxazole ring is an electron-rich heterocycle, and by extending the π-conjugation through reactions at the bromo and carbaldehyde positions, it is possible to design novel materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). spiedigitallibrary.org The ability to tune the electronic properties through derivatization is a key advantage in this field.
Fluorescent Probes and Sensors: Functionalized oxazoles often exhibit strong fluorescence. spiedigitallibrary.org By incorporating specific recognition motifs through derivatization, this compound could serve as a core structure for the development of chemosensors for the detection of ions or small molecules.
Luminescent Materials and Scintillators: Certain oxazole derivatives, such as 2,5-diphenyloxazole (B146863) (PPO) and 1,4-di-(5-phenyl-2-oxazolyl)-benzene (POPOP), are used as scintillators. wikipedia.org The derivatization of the this compound core could lead to new scintillating materials with tailored emission properties.
Catalysis: The nitrogen atom in the oxazole ring can act as a ligand for metal catalysts. By designing appropriate derivatives, it may be possible to create novel oxazole-based ligands for various catalytic transformations. tandfonline.com
The exploration of these applications is still in its infancy, and further research into the synthesis and characterization of derivatives of this compound is crucial to unlock their full potential in materials science.
Challenges and Prospects for Advanced Functionalization and Scaffold Integration
Despite its synthetic potential, the advanced functionalization of this compound and its integration into larger molecular scaffolds are not without challenges.
Challenges:
Ring Sensitivity: The oxazole ring can be sensitive to certain reaction conditions, particularly strong acids or bases, which can lead to ring-opening or decomposition. chemrxiv.org This necessitates the use of mild and selective reaction conditions for its functionalization.
Selectivity: In a molecule with multiple reactive sites, achieving high selectivity for the desired transformation can be challenging. The development of orthogonal protection and reaction strategies is essential.
Purification: The purification of polar, poly-functionalized heterocyclic compounds can often be difficult, requiring advanced chromatographic techniques.
Prospects for Advanced Functionalization and Scaffold Integration:
The future of research on this compound and its derivatives is bright, with numerous exciting prospects:
Development of Robust Synthetic Protocols: A key area for future research will be the development of robust and scalable synthetic routes to this compound and its derivatives, potentially utilizing flow chemistry and high-throughput screening to optimize reaction conditions.
Combinatorial Chemistry: The bifunctional nature of this molecule makes it an ideal candidate for the creation of combinatorial libraries of diverse oxazole derivatives for screening in drug discovery and materials science applications.
Integration into Complex Architectures: The development of methods for the efficient incorporation of the this compound scaffold into more complex molecular architectures, such as polymers, dendrimers, and macrocycles, will open up new avenues for the creation of novel functional materials.
Computational Studies: In silico studies can play a crucial role in predicting the reactivity and properties of new derivatives, thus guiding synthetic efforts and accelerating the discovery of new applications.
Q & A
Q. What are the established synthetic routes for 5-Bromo-1,3-oxazole-4-carbaldehyde, and what key intermediates are involved?
The synthesis typically involves formylation and halogenation steps. A common approach is the Vilsmeier–Haack reaction , where an oxazole derivative undergoes formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group . Bromination at the 5-position can be achieved via electrophilic substitution using bromine in acetic acid or via N-bromosuccinimide (NBS) under controlled conditions. Intermediate characterization by NMR and mass spectrometry is critical to confirm regioselectivity .
Q. How is the structural integrity of this compound validated in academic research?
Structural validation relies on a combination of:
- NMR spectroscopy : and NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and bromine-induced deshielding effects on adjacent carbons.
- X-ray crystallography : Programs like SHELXL refine crystal structures to atomic resolution, resolving bond angles and planarity of the oxazole ring .
- High-resolution mass spectrometry (HRMS) : Ensures molecular formula accuracy (e.g., C₄H₃BrNO₂).
Q. What purification techniques are optimal for isolating this compound?
Column chromatography using silica gel with ethyl acetate/hexane gradients (20–40%) is standard. Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) should show ≥95% homogeneity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the aldehyde group’s reactivity in cross-coupling reactions?
Discrepancies in reactivity (e.g., Suzuki-Miyaura coupling failures) may arise from steric hindrance or competing side reactions. Strategies include:
Q. What mechanistic insights explain the compound’s instability under basic conditions?
The electron-withdrawing bromine and aldehyde groups make the oxazole ring susceptible to nucleophilic attack. Degradation pathways can be studied via:
- Kinetic monitoring (UV-Vis spectroscopy) in varying pH buffers.
- LC-MS to identify decomposition products (e.g., oxazole ring-opening intermediates).
- Stabilization strategies may involve using aprotic solvents or low-temperature conditions .
Q. How can computational tools guide the design of this compound derivatives for antimicrobial activity?
- Molecular docking : Screen derivatives against bacterial enzyme targets (e.g., DNA gyrase) to predict binding affinity.
- QSAR modeling : Correlate substituent electronegativity (e.g., replacing bromine with other halogens) with MIC (minimum inhibitory concentration) values.
- ADMET prediction : Assess bioavailability and toxicity risks early in derivative design .
Q. What role does this compound play in synthesizing heterocyclic scaffolds for drug discovery?
The compound serves as a versatile electrophilic building block:
- Cyclocondensation with amines or hydrazines yields imidazoles or pyrazoles with potential anticancer activity .
- Nucleophilic aromatic substitution replaces bromine with azides or alkoxy groups for click chemistry applications .
- Schiff base formation with amines creates ligands for metal-catalyzed asymmetric synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
